molecular formula C10H12ClNO2S B1285562 N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide CAS No. 874623-18-4

N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide

Cat. No. B1285562
CAS RN: 874623-18-4
M. Wt: 245.73 g/mol
InChI Key: KJXLARRXWVTLGH-UHFFFAOYSA-N
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Description

“N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide” is a chemical compound with the CAS Number: 874623-18-4 . It has a molecular weight of 246.74 and its IUPAC name is N-((5-(2-chloropropanoyl)-1H-1lambda3-thiophen-2-yl)methyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClNO2S/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6,15H,5H2,1-2H3,(H,12,13) . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 246.74 . It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a specialty reagent in the identification and quantification of proteins and their modifications, aiding in understanding the proteome of an organism .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s always important to handle chemicals with appropriate safety measures, even if specific hazards are not listed.

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses could be numerous, depending on its physical and chemical properties, as well as its interactions with other substances. It’s noted as a specialty product for proteomics research , suggesting it may have applications in the study of proteins.

properties

IUPAC Name

N-[[5-(2-chloropropanoyl)thiophen-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXLARRXWVTLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(S1)CNC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206499
Record name N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(2-chloropropanoyl)thien-2-yl]methyl}acetamide

CAS RN

874623-18-4
Record name N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874623-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-(2-Chloro-1-oxopropyl)-2-thienyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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